molecular formula C12H22N3OP B14656284 N-Benzyl-N,N',N',N'',N''-pentamethylphosphoric triamide CAS No. 50353-18-9

N-Benzyl-N,N',N',N'',N''-pentamethylphosphoric triamide

Katalognummer: B14656284
CAS-Nummer: 50353-18-9
Molekulargewicht: 255.30 g/mol
InChI-Schlüssel: RSWGVAYEILFBHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide is a chemical compound known for its unique structure and properties It is a derivative of phosphoric triamide, where the nitrogen atoms are substituted with benzyl and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide typically involves the reaction of benzylamine with phosphoric triamide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are monitored to maintain optimal conditions. The final product is purified using techniques such as distillation or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide involves its interaction with specific molecular targets. The benzyl and methyl groups play a crucial role in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzyl-N,N’-dimethylethylenediamine: A related compound with similar structural features.

    N-Benzyl-N-phenylacetamide: Another compound with a benzyl group attached to a different core structure.

Uniqueness

N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide is unique due to its specific substitution pattern and the presence of multiple methyl groups This gives it distinct chemical and physical properties compared to other similar compounds

Eigenschaften

CAS-Nummer

50353-18-9

Molekularformel

C12H22N3OP

Molekulargewicht

255.30 g/mol

IUPAC-Name

N-[bis(dimethylamino)phosphoryl]-N-methyl-1-phenylmethanamine

InChI

InChI=1S/C12H22N3OP/c1-13(2)17(16,14(3)4)15(5)11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3

InChI-Schlüssel

RSWGVAYEILFBHH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)P(=O)(N(C)C)N(C)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.